2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole
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Overview
Description
2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a nitrophenyl group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole typically involves the condensation of 3,4-dichloroacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 4-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its potential as an anticancer agent may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-methylphenyl)-1,3-thiazole
- 2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-chlorophenyl)-1,3-thiazole
Uniqueness
The uniqueness of 2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole lies in its combination of a nitrophenyl group and a dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C17H12Cl2N4O2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12Cl2N4O2S/c1-10(12-4-7-14(18)15(19)8-12)21-22-17-20-16(9-26-17)11-2-5-13(6-3-11)23(24)25/h2-9H,1H3,(H,20,22)/b21-10+ |
InChI Key |
QPPMALBJANCING-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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